3-Amino-4-hydroxy-N,N-dimethyl-5-nitrobenzene-1-sulfonamide
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Overview
Description
3-Amino-4-hydroxy-N,N-dimethyl-5-nitrobenzene-1-sulfonamide is an aromatic compound with a complex structure that includes amino, hydroxy, nitro, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-hydroxy-N,N-dimethyl-5-nitrobenzene-1-sulfonamide typically involves multiple steps, including nitration, sulfonation, and amination reactions. The process begins with the nitration of a suitable benzene derivative to introduce the nitro group. This is followed by sulfonation to add the sulfonamide group. Finally, amination and hydroxylation steps are carried out to introduce the amino and hydroxy groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-hydroxy-N,N-dimethyl-5-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-4-hydroxy-N,N-dimethyl-5-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-4-hydroxy-N,N-dimethyl-5-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of multiple functional groups allows it to participate in various biochemical pathways, leading to its diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3-hydroxy-N,N-dimethyl-5-nitrobenzene-1-sulfonamide
- 3-Amino-4-hydroxy-N,N-dimethyl-5-nitrobenzene-1-carboxamide
- 3-Amino-4-hydroxy-N,N-dimethyl-5-nitrobenzene-1-phosphonamide
Uniqueness
3-Amino-4-hydroxy-N,N-dimethyl-5-nitrobenzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
93972-45-3 |
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Molecular Formula |
C8H11N3O5S |
Molecular Weight |
261.26 g/mol |
IUPAC Name |
3-amino-4-hydroxy-N,N-dimethyl-5-nitrobenzenesulfonamide |
InChI |
InChI=1S/C8H11N3O5S/c1-10(2)17(15,16)5-3-6(9)8(12)7(4-5)11(13)14/h3-4,12H,9H2,1-2H3 |
InChI Key |
LNFJEWHQPCSBID-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])O)N |
Origin of Product |
United States |
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